molecular formula C12H12ClN3O B2799522 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2200541-85-9

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2799522
CAS No.: 2200541-85-9
M. Wt: 249.7
InChI Key: REEXJWBZDZDENV-UHFFFAOYSA-N
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Description

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinazoline moiety, which is known for its diverse biological activities, and a cyclobutanol group, which adds to its chemical versatility.

Scientific Research Applications

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study and application of “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their potential biological activities. Given the diverse set of biological activities exhibited by quinazoline and quinazolinone derivatives , these compounds could be investigated as potential therapeutic agents for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol typically involves the reaction of 6-chloroquinazoline with cyclobutanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.

    Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base, such as triethylamine, to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol: This compound has a similar quinazoline structure but with an ethan-1-ol group instead of a cyclobutanol group.

    2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol: This compound features a cyclopentan-1-ol group and a methylamino substitution, making it structurally similar but with different chemical properties.

Uniqueness

2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is unique due to its combination of a quinazoline moiety and a cyclobutanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(6-chloroquinazolin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-7-1-2-9-8(5-7)12(15-6-14-9)16-10-3-4-11(10)17/h1-2,5-6,10-11,17H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEXJWBZDZDENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=NC3=C2C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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